5-aminopyrazine-2-carbaldehyde
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Overview
Description
5-aminopyrazine-2-carbaldehyde is a chemical compound with the molecular formula C5H5N3O. It is a pyrazine derivative, characterized by the presence of an amino group at the 5-position and an aldehyde group at the 2-position of the pyrazine ring.
Mechanism of Action
Target of Action
It’s known that pyrazine derivatives, which include 5-amino-pyrazine-2-carbaldehyde, have exhibited a wide range of biological activities .
Mode of Action
It’s known that pyrazine derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
It’s known that pyrazine derivatives can affect a variety of biochemical pathways, leading to a wide range of downstream effects .
Result of Action
It’s known that pyrazine derivatives can have a variety of effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can influence the action of pyrazine derivatives .
Biochemical Analysis
Biochemical Properties
5-Amino-pyrazine-2-carbaldehyde is involved in a variety of biochemical reactions. It has been found to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Amino-pyrazine-2-carbaldehyde involves its interactions with various biomolecules. It is known to participate in binding interactions with biomolecules, and can influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
The effects of 5-Amino-pyrazine-2-carbaldehyde in laboratory settings can change over time. This compound is known to be relatively stable, but it can undergo degradation over time
Metabolic Pathways
5-Amino-pyrazine-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux and metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminopyrazine-2-carbaldehyde typically involves the functionalization of pyrazine derivatives. One common method includes the reaction of 2-chloropyrazine with ammonia to introduce the amino group, followed by formylation to introduce the aldehyde group . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction pathways as laboratory methods, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-aminopyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 5-aminopyrazine-2-carboxylic acid.
Reduction: 5-aminopyrazine-2-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
5-aminopyrazine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its role in synthesizing compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: Another heterocyclic compound with similar functional groups but a different ring structure.
5-aminopyrimidine-2-carbaldehyde: A close structural analog with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-aminopyrazine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5-2-7-4(3-9)1-8-5/h1-3H,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLKHOYGZWZFNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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